molecular formula C8H10N2O B024738 Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI) CAS No. 105516-38-9

Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)

Cat. No.: B024738
CAS No.: 105516-38-9
M. Wt: 150.18 g/mol
InChI Key: IIRODPSOYAGHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridylmethyleneamino)ethanol is an organic compound that belongs to the class of alcohols It features a pyridine ring attached to an ethylene chain, which is further connected to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridylmethyleneamino)ethanol typically involves the condensation of 2-pyridinecarboxaldehyde with ethanolamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(2-Pyridylmethyleneamino)ethanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridylmethyleneamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine intermediate can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of pyridinecarboxylic acid derivatives.

    Reduction: Formation of 2-(2-pyridylmethylamino)ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Pyridylmethyleneamino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential as a chelating agent in biological systems, aiding in the transport and regulation of metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal-related disorders.

    Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals, serving as an intermediate in complex organic syntheses.

Mechanism of Action

The mechanism of action of 2-(2-Pyridylmethyleneamino)ethanol involves its ability to chelate metal ions. The pyridine ring and amino group coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways, including enzyme activity and metal ion transport. The compound’s ability to form such complexes makes it valuable in both biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridylmethyleneamino)phenol: Similar structure but with a phenol group instead of an ethanol group.

    2-(2-Aminoethylamino)ethanol: Contains an additional amino group, enhancing its chelating properties.

Uniqueness

2-(2-Pyridylmethyleneamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and chelating ability. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

105516-38-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(pyridin-2-ylmethylideneamino)ethanol

InChI

InChI=1S/C8H10N2O/c11-6-5-9-7-8-3-1-2-4-10-8/h1-4,7,11H,5-6H2

InChI Key

IIRODPSOYAGHHX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C=NCCO

Canonical SMILES

C1=CC=NC(=C1)C=NCCO

Synonyms

Ethanol, 2-[(2-pyridinylmethylene)imino]- (9CI)

Origin of Product

United States

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